5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine
Overview
Description
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine (hereafter referred to as 5-BMP) is a chemical compound with the molecular formula C8H9BrN2O1. It is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological activities2.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5-BMP, often involves the use of reagents in organic synthesis, especially in the preparation of various substituted phenols3. They are also used as starting materials in the synthesis of other organic compounds, such as biologically active molecules and pharmaceuticals3.
Molecular Structure Analysis
The molecular structure of 5-BMP consists of a pyrimidine ring substituted with a bromine atom, a methyl group, and a prop-2-en-1-yloxy group1. The molecular weight of 5-BMP is 229.07 g/mol1.
Chemical Reactions Analysis
The exact chemical reactions involving 5-BMP are not well-understood. However, it is believed to act as an electrophile in organic reactions, due to the presence of the bromine atom and the prop-2-en-1-yloxy group3. This makes it a useful reagent in various organic transformations3.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-BMP are not well-documented. However, it is known that the compound has a molecular weight of 229.07 g/mol1.Scientific Research Applications
Synthesis of Biheterocycles
One notable application involves the efficient synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines, where 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as a precursor. This compound undergoes a stepwise synthesis process including nucleophilic substitution and cyclocondensation to produce a series of 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines. These synthesized pyrimidines have potential applications in developing new pharmaceutical compounds due to their unique structural features (Aquino et al., 2017).
Antiviral Activity
Another application is in the development of acyclic nucleoside phosphonate analogues with antiviral activity. 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were prepared, showcasing inhibitory activity against retroviruses, including significant inhibition of human immunodeficiency virus replication in cell culture. These compounds highlight the potential therapeutic uses of pyrimidine derivatives in antiviral drug development (Hocková et al., 2003).
Development of New Heterocycles
The versatility of 5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine extends to the creation of new heterocyclic compounds, such as pyrimido[4,5-e][1,3,4] thiadiazine derivatives. These compounds are synthesized through reactions involving carbon disulfide and alkyl halides, leading to potential applications in materials science and as precursors for further chemical transformations (Rahimizadeh et al., 2007).
Safety And Hazards
The safety and hazards associated with 5-BMP are not well-documented. However, conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide6.
Future Directions
One area of interest is the use of 5-BMP in the synthesis of biologically active molecules, such as natural products and pharmaceuticals3. Another direction is the development of new synthetic methods for the preparation of this compound and its derivatives3.
properties
IUPAC Name |
5-bromo-4-methyl-2-prop-2-enoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-3-4-12-8-10-5-7(9)6(2)11-8/h3,5H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKNTFXEKALGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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